Aspacytarabine
CAS No.: 2098942-53-9
Cat. No.: VC0519542
Molecular Formula: C13H18N4O8
Molecular Weight: 358.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098942-53-9 |
---|---|
Molecular Formula | C13H18N4O8 |
Molecular Weight | 358.30 g/mol |
IUPAC Name | (2S)-2-amino-4-[[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C13H18N4O8/c14-5(12(22)23)3-8(19)15-7-1-2-17(13(24)16-7)11-10(21)9(20)6(4-18)25-11/h1-2,5-6,9-11,18,20-21H,3-4,14H2,(H,22,23)(H,15,16,19,24)/t5-,6+,9+,10-,11+/m0/s1 |
Standard InChI Key | PVPJTBAEAQVTPN-HRAQMCAYSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1NC(=O)C[C@@H](C(=O)O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES | N[C@@H](CC(NC(C=CN1[C@H]2[C@H]([C@@H]([C@@H](CO)O2)O)O)=NC1=O)=O)C(O)=O |
Canonical SMILES | C1=CN(C(=O)N=C1NC(=O)CC(C(=O)O)N)C2C(C(C(O2)CO)O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Aspacytarabine (also known as Astarabine or BST-236) is a novel small molecule prodrug with the molecular formula C13H18N4O8 and a molecular weight of 358.30 g/mol . Structurally, it consists of cytarabine covalently bonded to asparagine, creating a unique chemical entity that modifies the pharmacokinetic profile of the parent compound .
The compound features a modified arabinose sugar moiety derived from cytarabine, with the asparagine component serving as a carrier that remains inactive until metabolized within target cells . This structural arrangement is fundamental to its therapeutic advantage, as it allows for controlled release of the active cytarabine component.
Physical and Chemical Characteristics
Aspacytarabine's chemical structure confers specific properties that differentiate it from conventional cytarabine:
Mechanism of Action
Aspacytarabine functions through a targeted mechanism that exploits the metabolic characteristics of cancer cells while minimizing systemic exposure to free cytarabine .
Prodrug Activation
Upon intravenous administration, aspacytarabine specifically targets cancer cells that often lack asparagine synthetase and rely on external sources of amino acids due to their accelerated metabolic rate . This targeting mechanism provides initial selectivity for malignant cells over normal tissues.
Inside target cells, the cytarabine component is cleaved from asparagine through enzymatic processes, releasing the active antineoplastic agent . This localized activation helps minimize systemic exposure to free cytarabine, which is responsible for many of the toxicities associated with conventional formulations.
Cytotoxic Effects
Once activated, the cytarabine component competes with cytidine for incorporation into DNA during cellular replication . The arabinose sugar moiety creates steric hindrance that prevents proper rotation of the molecule within the DNA structure, resulting in cell cycle arrest specifically during the S phase of the cell cycle .
Additionally, cytarabine inhibits DNA polymerase activity, further disrupting DNA replication and repair mechanisms . This dual mechanism effectively targets rapidly dividing cancer cells while the prodrug formulation helps spare normal tissues from cytarabine-related toxicities.
Pharmacokinetics and Metabolism
Aspacytarabine's unique pharmacokinetic profile represents one of its key advantages over standard cytarabine formulations. The prodrug design creates a more favorable distribution and activation pattern that contributes to its improved safety profile.
Distribution and Metabolism
The compound is administered as an intravenous infusion, typically delivered over one hour daily for six consecutive days per treatment course . This administration protocol allows for consistent drug levels while minimizing peak concentrations of free cytarabine.
Importantly, the prodrug's unique metabolism "evades peak exposure to free cytarabine," which significantly reduces non-hematological toxicity while still enabling delivery of high-dose cytarabine equivalent . This pharmacokinetic advantage allows for treatment of patients who would otherwise be unable to tolerate standard high-dose cytarabine regimens.
Clinical Development
Aspacytarabine has undergone systematic clinical evaluation through multiple clinical trial phases, demonstrating consistent efficacy and safety profiles.
Phase 1/2a Studies
Initial clinical evaluation of aspacytarabine was conducted in a dose-escalation phase 1/2a study that enrolled both newly-diagnosed AML patients unfit for standard therapy and patients with relapsed/refractory disease . This study evaluated six dose-escalating cohorts ranging from 0.3 to 6 g/m² per day of aspacytarabine .
Results from these early studies established preliminary safety parameters and helped identify the optimal dosing for subsequent trials. The data demonstrated promising single-agent efficacy even in challenging patient populations, including those with secondary AML and prior exposure to hypomethylating agents .
Phase 2b Studies
Building on early results, a multi-center phase 2b study (NCT03435848) was initiated to further evaluate aspacytarabine as first-line therapy for newly-diagnosed AML patients unfit for standard induction therapy .
In this study, 65 AML patients with a median age of 75 years received aspacytarabine at a dose of 4.5 g/m² per day (equimolar to 3 g/m² per day cytarabine) for 6 doses per treatment course . The patient population included those with de novo AML (60.6%), AML secondary to myelodysplastic syndrome (28.8%), and therapy-related AML (10.6%) .
Efficacy in Acute Myeloid Leukemia
Aspacytarabine has demonstrated significant clinical efficacy across multiple studies, particularly in patient populations with limited treatment options.
Response Rates in Phase 2b Studies
The phase 2b study of aspacytarabine in newly diagnosed AML patients unfit for intensive chemotherapy yielded impressive results:
Hematologic Recovery
A particularly important finding was the pattern of hematologic recovery observed in responders. All patients achieving complete remission demonstrated hematologic recovery by day 26, without the prolonged cytopenias typically associated with intensive chemotherapy regimens . This rapid recovery has significant implications for quality of life and reduced supportive care requirements.
Combination Therapy Approaches
Current clinical development of aspacytarabine includes evaluation of combination regimens to potentially enhance efficacy while maintaining the favorable safety profile.
Aspacytarabine with Venetoclax
A phase 1/2 clinical trial was initiated to evaluate the combination of aspacytarabine with venetoclax, a BCL2 inhibitor, for first-line induction therapy in newly diagnosed AML patients unfit for standard chemotherapy . This trial design includes initial combination therapy followed by aspacytarabine single-agent consolidation treatment .
Current Development Status
As of early 2025, aspacytarabine continues to progress through clinical development under multiple research programs.
Ongoing Clinical Trials
Aspacytarabine is currently under clinical development by Ayala Pharmaceuticals and has reached Phase II trials for Relapsed Acute Myeloid Leukemia . According to industry benchmarks, Phase II drugs for Relapsed Acute Myeloid Leukemia have a 20% phase transition success rate for progressing into Phase III studies .
The compound is also being evaluated for potential applications in myelodysplastic syndromes and acute lymphocytic leukemia, expanding its potential therapeutic scope beyond AML . Previous development programs had also considered potential applications in chronic myelocytic leukemia and non-Hodgkin lymphoma, though the current status of these indications is unclear from the available data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume